Cyclobutylbenzene
Overview
Description
Cyclobutylbenzene, also known as phenylcyclobutane, is an organic compound with the molecular formula C10H12. It consists of a benzene ring attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form cyclobutylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Cyclobutylcyclohexane.
Substitution: Nitrothis compound, sulfonylthis compound, and halothis compound.
Scientific Research Applications
Cyclobutylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Research on this compound derivatives explores their potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their pharmacological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of cyclobutylbenzene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The benzene ring can participate in π-π interactions, while the cyclobutane ring may influence the compound’s conformational flexibility and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Cyclobutylbenzene can be compared with other similar compounds such as:
Cyclopropylbenzene: Similar structure but with a cyclopropane ring instead of cyclobutane. Cyclopropylbenzene has different reactivity and stability due to the ring strain in the three-membered ring.
Cyclopentylbenzene: Contains a cyclopentane ring, which affects its chemical properties and reactivity compared to this compound.
Phenylcyclohexane: Features a cyclohexane ring, leading to different physical and chemical properties
This compound is unique due to the balance between the aromatic stability of the benzene ring and the ring strain of the cyclobutane ring, making it an interesting compound for various applications.
Properties
IUPAC Name |
cyclobutylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBCHVRTIOTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195987 | |
Record name | Benzene, cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-30-7 | |
Record name | Benzene, cyclobutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, cyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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